Etóxido de hafnio

Descripción general

Descripción

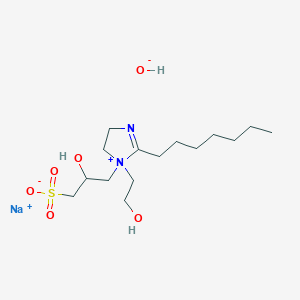

Hafnium ethoxide, or Hf(OCH2CH3)4, is an organometallic compound that can be used for a variety of purposes in scientific research. It is a white, crystalline solid with a melting point of 91-92°C. The compound is soluble in organic solvents, such as ethers, and is relatively stable under normal storage conditions. It is used in a wide range of applications, including organic synthesis, nanomaterials, and catalysis.

Aplicaciones Científicas De Investigación

Películas Delgadas Dieléctricas

El etóxido de hafnio se usa como precursor molecular para obtener películas delgadas de hafnia . Estas películas delgadas son materiales dieléctricos de puerta prometedores para transistores de última generación . La descomposición térmica del precursor de this compound se investigó mediante análisis TG-DTG-DSC desde la temperatura ambiente hasta 600 ° C en atmósfera de nitrógeno a 5 K / min .

Dispositivos Electrónicos de Puerta de Alto k

El dióxido de hafnio (HfO2), que se puede obtener a partir de this compound, es ampliamente reconocido como uno de los materiales dieléctricos de alto k más prometedores debido a sus notables propiedades, como alta permitividad, amplio intervalo de banda y excelente estabilidad térmica y química .

Deposición de Capa Atómica (ALD)

La deposición de capa atómica (ALD) de HfO2 ha atraído una atención significativa en las últimas décadas, ya que permite la deposición uniforme y conforme de películas delgadas de HfO2 en varios sustratos . El this compound se utiliza en este proceso .

Estudios de Reacción Superficial

Las reacciones superficiales iniciales de una serie de precursores de hafnio homolépticos en superficies de Si (100) hidroxiladas se han examinado utilizando cálculos de teoría funcional de densidad . Estos estudios brindan información valiosa para comprender los mecanismos de reacción superficial de los precursores en superficies de Si (100) hidroxiladas .

Preparación de Recubrimientos Refractarios

El this compound se utiliza en la preparación de recubrimientos refractarios

Mecanismo De Acción

Target of Action

Hafnium ethoxide primarily targets the manufacture of electronic devices . It is a versatile material with applications ranging from high-temperature extreme environments of refractory ceramics to sensitive structures for microelectronics . It is well established that Hafnium ethoxide is capable of enhancing the performance of transistors and capacitors .

Mode of Action

Hafnium ethoxide interacts with its targets through a process known as atomic layer deposition . This process involves depositing thin films of the compound onto silicon wafers, which are then etched away at various stages of device fabrication . The etching rates of these films in hydrofluoric acid (HF) solutions are found to be dependent on the post-deposition annealing temperature .

Biochemical Pathways

The primary biochemical pathway affected by Hafnium ethoxide is the crystallization of the HfO2 films . A transition region in the etch rate is identified between 300 and 350°C, corresponding to the crystallization of the HfO2 films . This crystallization process is crucial for the compound’s function in enhancing the performance of electronic devices .

Pharmacokinetics

For instance, the etching rates of HfO2 films in HF solutions are found to be dependent on the post-deposition annealing temperature . This suggests that the compound’s bioavailability can be controlled by adjusting the annealing temperature .

Result of Action

The action of Hafnium ethoxide results in the formation of HfO2 thin films with etch resistance properties . These films are resistant to 10% HF solutions over the course of several hours when deposited directly onto silicon and annealed above 350°C . The compound also demonstrates resistance to oxidation, copper corrosion, and general weathering .

Action Environment

The action of Hafnium ethoxide is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the etching rates of HfO2 films in HF solutions are dependent on the post-deposition annealing temperature . Additionally, the compound’s action can be influenced by the presence of silicon and aluminum oxide (Al2O3), as these materials are often used as substrates in the atomic layer deposition process .

Safety and Hazards

Hafnium ethoxide is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

Hafnium ethoxide plays a role in biochemical reactions, particularly in the formation of hafnium-oxide thin films . These films interact with various biomolecules, including proteins such as fibronectin and albumin . The nature of these interactions is largely determined by the specific surface chemistry and morphology of the hafnium-oxide thin films .

Cellular Effects

Hafnium ethoxide, in the form of hafnium-oxide thin films, has been shown to have significant effects on cells . It influences cell function by enhancing cell attachment and significantly improving cell proliferation . It also impacts cellular metabolism, as evidenced by the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of hafnium ethoxide is complex. It exerts its effects at the molecular level through binding interactions with biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hafnium ethoxide change over time . The etching rates of hafnium-oxide films in hydrofluoric acid solutions, for example, are dependent on the annealing temperature

Propiedades

IUPAC Name |

ethanolate;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMXCBKRLYJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

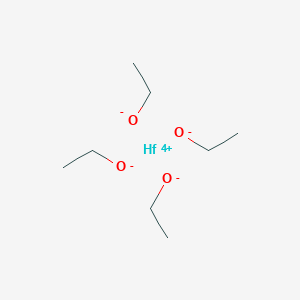

CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20HfO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431329 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13428-80-3 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis-ethoxide hafnium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.